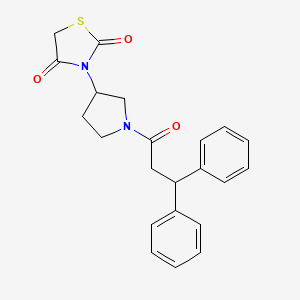

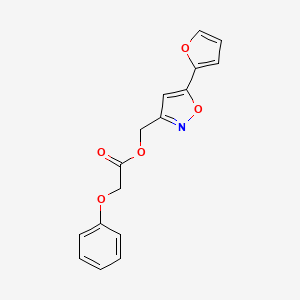

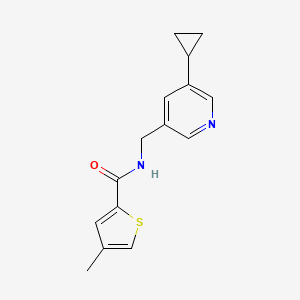

![molecular formula C19H11N3O3S2 B2783862 N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide CAS No. 361478-74-2](/img/structure/B2783862.png)

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzothiazole derivatives, which are structurally similar to the compound , has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of the compound is likely to be complex due to the presence of multiple ring structures and functional groups. The benzothiazole and thiazolo moieties suggest a potential role in targeting enzymes or receptors involved in cellular processes.Chemical Reactions Analysis

The compound, being an organic molecule, is likely to undergo a variety of chemical reactions. Benzothiazoles, for instance, have been synthesized through various reactions including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .科学研究应用

Microwave-Assisted Synthesis and Anticancer Activity

Microwave-assisted synthesis techniques have been employed to create novel compounds with significant biological properties, including anticancer activity. For example, Schiff’s bases containing a thiadiazole scaffold and benzamide groups have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. These compounds exhibited promising results, comparable to the standard drug Adriamycin. Molecular docking studies further helped in predicting the mechanism of action, and ADMET properties were assessed to predict good oral drug-like behavior (Tiwari et al., 2017).

Electrochemical C–H Thiolation

Electrochemical methods have been developed for the synthesis of benzothiazoles and thiazolopyridines, compounds prevalent in pharmaceuticals. The TEMPO-catalyzed electrolytic C–H thiolation provides a metal- and reagent-free method for the synthesis of these compounds, showcasing the versatility of such structures in drug development and organic materials (Qian et al., 2017).

Supramolecular Gelators

N-(Thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior, indicating the importance of methyl functionality and multiple non-covalent interactions in such behaviors. This highlights the potential application of similar compounds in creating materials with specific physical properties, such as gels that can be used in various industrial and pharmaceutical contexts (Yadav & Ballabh, 2020).

Chemosensors for Cyanide Anions

Coumarin benzothiazole derivatives have been synthesized and evaluated as chemosensors for cyanide anions. Their recognition properties and photophysical behavior in acetonitrile indicate potential applications in environmental monitoring and safety, detecting harmful substances like cyanide (Wang et al., 2015).

属性

IUPAC Name |

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11N3O3S2/c1-9-20-11-6-7-12-17(16(11)26-9)27-19(21-12)22-18(24)15-8-13(23)10-4-2-3-5-14(10)25-15/h2-8H,1H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGSJOJEENUOLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

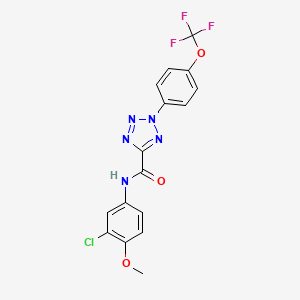

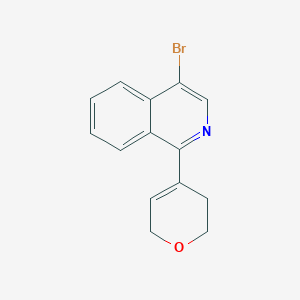

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2783782.png)

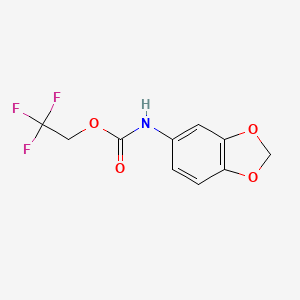

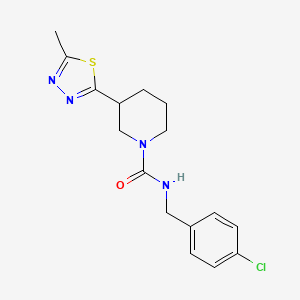

![2-(5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(m-tolyl)acetamide](/img/structure/B2783784.png)

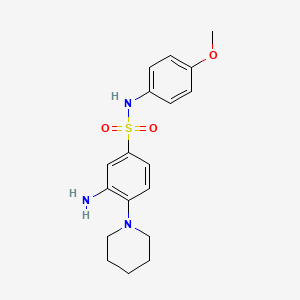

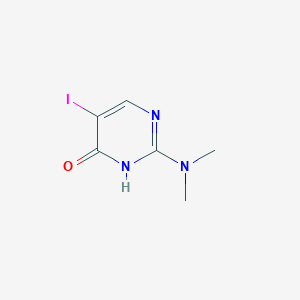

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2783786.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2783802.png)